KDU691

Vue d'ensemble

Description

KDU691 est un inhibiteur puissant de l'enzyme phosphatidylinositol-4-OH kinase (PI4K), qui joue un rôle crucial dans le cycle de vie du parasite du paludisme Plasmodium falciparum . Ce composé a montré un potentiel significatif dans la lutte contre le paludisme, en particulier dans les souches résistantes aux thérapies combinées à base d'artémisinine .

Applications De Recherche Scientifique

Efficacy Against Different Stages of Plasmodium

KDU691 has been tested against various stages of the Plasmodium life cycle, including blood stage schizonts, gametocytes, and liver stages. The following table summarizes its inhibitory activity against different Plasmodium species:

| Compound | Target Species | IC50 (nM) | Stage |

|---|---|---|---|

| This compound | Plasmodium falciparum | 23.19 | Blood stage |

| This compound | Plasmodium ovale | 56.34 | Blood stage |

| Tafenoquine | Plasmodium falciparum | 1.4 | Blood and liver stages |

| Atovaquone | Plasmodium falciparum | 3 | Blood stage |

| Lumefantrine | Plasmodium falciparum | 60 | Asexual blood stages |

This table illustrates this compound's potent activity against both P. falciparum and P. ovale, making it a promising candidate for treating diverse malaria infections.

Case Studies

-

In Vitro Studies on DP-Rings :

A study evaluated the activity of this compound against DP-rings derived from P. falciparum. Results indicated that while this compound had no inhibitory effect on normal rings, it effectively killed DP-rings at concentrations as low as 1.4 µM. The study highlighted that this selective killing is linked to the PI4K signaling pathway, emphasizing this compound's potential in overcoming artemisinin resistance . -

Comparative Susceptibility :

In a comparative study involving multiple antimalarial drugs, this compound was shown to outperform other compounds like tafenoquine and atovaquone in its ability to inhibit DP-rings specifically. This study provided evidence that this compound could be an essential tool in managing malaria cases where traditional therapies fail due to resistance mechanisms . -

Clinical Isolate Testing :

Clinical isolates of P. falciparum were tested to assess the effectiveness of this compound in real-world scenarios. The results confirmed that this compound maintained its selective activity against DP-rings even in genetically diverse populations of the parasite, reinforcing its potential application in clinical settings .

Mécanisme D'action

Target of Action

The primary target of KDU691 is the Plasmodium phosphatidylinositol-4-OH kinase (PI4K) . This enzyme plays a crucial role in the life cycle of the Plasmodium parasite, which is responsible for malaria .

Mode of Action

this compound selectively inhibits the Plasmodium PI4K, particularly in dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . The compound shows no activity against normal ring stages but is highly inhibitory against dormant rings . This selective inhibition results in the death of the dormant ring-stage parasites .

Biochemical Pathways

The inhibition of Plasmodium PI4K by this compound affects the phosphoinositide signaling pathway, which is essential for the survival and proliferation of the Plasmodium parasite . By inhibiting PI4K, this compound disrupts the normal functioning of this pathway, leading to the death of the parasite .

Pharmacokinetics

The effectiveness of this compound against plasmodium parasites suggests that it has suitable pharmacokinetic properties for antimalarial activity .

Result of Action

The primary molecular effect of this compound is the inhibition of Plasmodium PI4K, leading to disruption of the phosphoinositide signaling pathway . On a cellular level, this results in the death of dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . This action makes this compound a potential candidate for the treatment of malaria, particularly in cases where the parasites have developed resistance to other antimalarial drugs .

Action Environment

Like all drugs, the efficacy and stability of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other substances

Analyse Biochimique

Biochemical Properties

KDU691 interacts with the Plasmodium PI4K enzyme . It has been found to selectively inhibit this enzyme, showing a high degree of selectivity for Plasmodium PI4K over human PI4K and PI3K enzymes . This interaction is crucial for its antimalarial activity.

Cellular Effects

This compound has significant effects on Plasmodium falciparum, the parasite responsible for malaria. It inhibits the growth of the parasite’s ring-stage parasites, which are the early form of the parasite that infects red blood cells . This inhibition disrupts the life cycle of the parasite, preventing it from proliferating and causing disease.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a molecule that plays a key role in intracellular trafficking and signal transduction. By inhibiting this enzyme, this compound disrupts these processes, leading to the death of the parasite.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a potent and rapid effect on Plasmodium falciparum. It inhibits the growth of the parasite’s ring-stage parasites within a short time frame

Dosage Effects in Animal Models

The effects of this compound in animal models have not been fully elucidated. It has been found to be effective in inhibiting the growth of Plasmodium falciparum in vitro

Metabolic Pathways

This compound interacts with the phosphatidylinositol metabolic pathway by inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a key molecule in this pathway.

Méthodes De Préparation

Analyse Des Réactions Chimiques

KDU691 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : This compound peut subir des réactions de substitution où un ou plusieurs substituants sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier le rôle de PI4K dans diverses voies biochimiques.

Industrie : This compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant PI4K.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme phosphatidylinositol-4-OH kinase (PI4K). Cette inhibition perturbe la voie de signalisation PI4K, qui est essentielle à la survie et à la réplication de Plasmodium falciparum . En ciblant cette voie, this compound tue efficacement le parasite du paludisme, y compris les souches résistantes à d'autres traitements .

Comparaison Avec Des Composés Similaires

KDU691 est unique par sa haute spécificité et sa puissance contre PI4K. Des composés similaires comprennent :

This compound se distingue par sa grande efficacité contre les parasites de Plasmodium falciparum au stade annulaire prétraités à la dihydroartémisinine, ce qui en fait un outil précieux dans la lutte contre le paludisme .

Activité Biologique

KDU691 is an imidazopyrazine compound that has garnered attention for its selective inhibitory effects on various stages of the Plasmodium life cycle, particularly in the context of malaria treatment. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against different Plasmodium species, and potential for blocking transmission.

This compound primarily targets phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the lipid signaling pathway of Plasmodium spp. The inhibition of PI4K disrupts critical cellular processes, leading to the selective death of certain parasite stages, particularly the developmentally arrested DP-rings. Research indicates that this compound has no significant effect on normal ring-stage parasites but is highly effective against DP-rings, which are more susceptible due to their reliance on PI4K signaling for survival .

Table 1: Inhibitory Concentrations (IC) of this compound Against Different Plasmodium Stages

| Parasite Stage | IC50 (nM) | Reference |

|---|---|---|

| DP-rings | 1.4 | |

| Liver stages (P. berghei) | 196 | |

| Asexual blood stages (P. vivax) | 69 | |

| Gametocytes | 220 |

Efficacy Against Plasmodium Species

This compound has demonstrated significant efficacy across multiple Plasmodium species, including P. falciparum, P. vivax, and P. berghei. In vitro studies show that this compound maintains low IC50 values, indicating potent antiparasitic activity. For instance, against field isolates of P. vivax, the mean IC50 was approximately 69 nM, comparable to its activity against P. falciparum with an IC50 of about 118 nM .

Case Study: Efficacy in Animal Models

In a notable study involving mice infected with P. berghei, this compound was administered prophylactically at a dose of 7.5 mg/kg. This single dose provided complete protection from infection by sporozoites expressing luciferase, demonstrating this compound's potential as a prophylactic agent . Furthermore, when administered post-infection, this compound effectively eliminated established liver-stage infections within 48 hours, showcasing its rapid action against developing parasites .

Transmission-Blocking Potential

This compound's ability to inhibit gametocyte viability is crucial for malaria control efforts aimed at reducing transmission to mosquito vectors. In studies assessing its impact on gametocytes, this compound showed a dose-dependent reduction in viability with an IC50 around 220 nM . Additionally, it significantly decreased gamete formation and oocyst densities in mosquito feeding assays, indicating strong transmission-blocking potential .

Table 2: Transmission-Blocking Activity of this compound

Propriétés

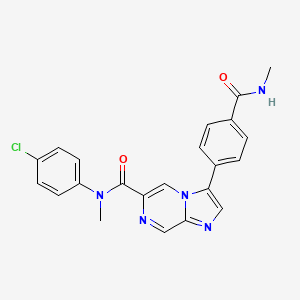

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMFFISSODJRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.